molecular formula C25H22N4O5 B6572401 ethyl 2-(2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate CAS No. 921530-50-9

ethyl 2-(2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate

Cat. No.: B6572401
CAS No.: 921530-50-9
M. Wt: 458.5 g/mol
InChI Key: PGZJNSKOWKXYRQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C25H22N4O5 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.15901982 g/mol and the complexity rating of the compound is 768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrido[3,2-d]pyrimidine core, which is known for its diverse biological activities. The structural formula includes:

  • Pyrido[3,2-d]pyrimidine moiety
  • Acetamido and benzoate functional groups

These structural components contribute to its interaction with various biological targets.

This compound primarily acts as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. The PI3K pathway is crucial in regulating cellular functions such as growth and metabolism. Inhibition of this pathway has significant implications for cancer treatment as it can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Several studies have demonstrated the anticancer properties of compounds similar to this compound. For instance:

  • In vitro studies showed that derivatives with a pyridopyrimidine structure inhibited the growth of various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 45 to 97 nM against MCF-7 cells and 6 to 99 nM against HCT-116 cells .

Enzyme Inhibition

Research indicates that similar compounds exhibit high affinity for dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. Inhibition of DHFR can lead to decreased proliferation of rapidly dividing cells such as those found in tumors .

Case Studies

  • Study on PI3K Inhibition : A study focused on pyridopyrimidine derivatives found that they effectively inhibited PI3K activity in vitro. This inhibition resulted in decreased viability of cancer cells and was associated with altered signaling pathways related to cell survival and apoptosis .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of ethyl derivatives on various cell lines. Results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 (nM)Reference
Anticancer ActivityPI3K<100
DHFR InhibitionDHFR<50
CytotoxicityMCF-745 - 97
CytotoxicityHCT-1166 - 99

Properties

IUPAC Name

ethyl 2-[[2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-2-34-24(32)18-11-6-7-12-19(18)27-21(30)16-28-20-13-8-14-26-22(20)23(31)29(25(28)33)15-17-9-4-3-5-10-17/h3-14H,2,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZJNSKOWKXYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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